(E)-4-(3,4,5-Trimethoxystyryl)phenol
Overview
Description
“(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a chemical compound with the CAS Number: 116519-00-7. It has a molecular weight of 286.33 and its molecular formula is C17H18O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18O4/c1-19-15-10-13 (11-16 (20-2)17 (15)21-3)5-4-12-6-8-14 (18)9-7-12/h4-11,18H,1-3H3/b5-4+ .Physical And Chemical Properties Analysis
“(E)-4-(3,4,5-Trimethoxystyryl)phenol” is a solid substance. It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Antioxidant and Adsorption Properties
(E)-4-(3,4,5-Trimethoxystyryl)phenol, as part of polyphenols, exhibits significant antioxidant activities. Its structure, including gallol groups, contributes to these properties. Zhan, Ejima, and Yoshie (2016) synthesized gallol-functionalized polymers demonstrating higher antioxidant activities than catechol-functionalized polymers, highlighting the potential of such compounds in applications requiring antioxidant properties (Zhan, Ejima & Yoshie, 2016).
Synthesis of Stilbene Derivatives
Baolin et al. (2007) focused on synthesizing new 4’-O-substituted derivatives of 3,4,5-trimethoxy-4’-hydroxystilbene, revealing insights into the crystal structure of these compounds. This synthesis is important for understanding the structural and chemical properties of similar phenolic compounds (Baolin, Jian, Xiquan, Yitian & Huaiming, 2007).
Biological and Electrochemical Evaluation of Schiff Bases
Shabbir et al. (2016) investigated novel ON donor Schiff bases, where one of the compounds was synthesized using a structure similar to (E)-4-(3,4,5-Trimethoxystyryl)phenol. This study provided insights into the biological activities and electrochemical behavior of these compounds, essential for understanding their potential applications (Shabbir, Akhter, Ahmad, Ahmed, Ismail, Mirza, McKee & Bolte, 2016).
Characterization of Polyphenol Compounds
Chen et al. (2009) characterized polyphenol compounds in Parthenocissus laetevirens, including (E)-4-(3,4,5-Trimethoxystyryl)phenol. This research is crucial for understanding the chemical makeup and potential applications of these polyphenols (Chen, He, Mao, Sun & Pan, 2009).
Safety and Hazards
This compound is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNACKMMQGBVTN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3,4,5-Trimethoxystyryl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques were used to identify and characterize (E)-4-(3,4,5-Trimethoxystyryl)phenol in Parthenocissus laetevirens?
A1: The researchers utilized high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC/(-)ESI-MSn) to analyze polyphenol compounds in Parthenocissus laetevirens. [] Specifically, the presence of a characteristic fragment, C2H2O (42 Da), in the mass spectra, indicated the presence of a resorcinol ring. This fragment, along with comparison to reference standards, confirmed the identification of (E)-4-(3,4,5-Trimethoxystyryl)phenol. [] Further structural confirmation of the fragments was achieved using FTICR-MSn. []
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